molecular formula C14H9N3 B2562059 4-(1H-1,3-benzodiazol-1-yl)benzonitrile CAS No. 25699-95-0

4-(1H-1,3-benzodiazol-1-yl)benzonitrile

Cat. No.: B2562059
CAS No.: 25699-95-0
M. Wt: 219.247
InChI Key: XAQRIJONSMHWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,3-benzodiazol-1-yl)benzonitrile is a chemical compound with the molecular formula C15H10N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 1H-1,3-benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 1H-1,3-benzodiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-benzodiazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-(1H-1,3-benzodiazol-1-yl)benzaldehyde or 4-(1H-1,3-benzodiazol-1-yl)benzoic acid.

    Reduction: Formation of 4-(1H-1,3-benzodiazol-1-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1H-1,3-benzodiazol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the nitrile group can participate in hydrogen bonding, further affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
  • 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine
  • 4-[(2-chloro-1H-benzimidazol-1-yl)methyl]phenyl methyl ether
  • 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile

Uniqueness

4-(1H-1,3-benzodiazol-1-yl)benzonitrile is unique due to the presence of both a benzodiazole and a benzonitrile moiety in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .

Biological Activity

4-(1H-1,3-benzodiazol-1-yl)benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodiazole moiety attached to a benzonitrile , contributing to its unique chemical properties. It has a molecular formula of C15H12N2C_{15}H_{12}N_2 and a molecular weight of approximately 233.27 g/mol. The structure is characterized by:

  • Benzodiazole Ring : A bicyclic structure known for its pharmacological properties.
  • Nitrile Group : Enhances reactivity and potential interactions with biological targets.

Research indicates that this compound exhibits significant anticancer activity. The proposed mechanism involves:

  • Cell Cycle Arrest : Induction of G1 phase arrest in cancer cell lines such as hepatoblastoma and cervical cancer.
  • Apoptosis Induction : Triggering programmed cell death through upregulation of tumor suppressor proteins like p53 and p21 while downregulating cyclin-dependent kinase 2 (CDK2), leading to inhibited cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : Significant effects observed in various cancer cell lines including:
    • Hepatoblastoma
    • Cervical cancer cells
  • Mechanistic Insights :
    • Upregulation of p53 and p21 proteins.
    • Downregulation of CDK2, which is crucial for cell cycle progression.

Interaction with Biological Targets

The compound has been evaluated for its binding affinity with various biological targets, including enzymes and receptors. Techniques such as molecular docking and binding assays are commonly employed to assess these interactions, indicating its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique pharmacological profile of this compound:

Compound NameStructural FeaturesBiological Activity
CCL299Benzimidazole derivativeAnticancer activity in cell lines
5-MethylbenzimidazoleBenzimidazole coreAntimicrobial properties
2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acidCorrosion inhibitorCorrosion inhibition

The distinct features of this compound lie in its specific combination of benzodiazole and benzonitrile functionalities, which contribute to its unique pharmacological profile compared to other similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant apoptosis in treated cancer cells. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to analyze protein expression levels related to the cell cycle.

Study 2: Molecular Docking Studies

Molecular docking studies revealed high binding affinity between the compound and specific cancer-related enzymes. This suggests that the compound may serve as a lead candidate for developing targeted cancer therapies.

Properties

IUPAC Name

4-(benzimidazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQRIJONSMHWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium hydride (60% strength in mineral oil; 24.0 g, 0.60 mol) is placed in a flask and admixed with N,N-dimethylformamide (80 ml). A solution of benzimidazole (73.3 g, 0.60 mol) in N,N-dimethylformamide (250 ml) is added dropwise to the suspension over a period of 1 hour. After H2 evolution has ceased 4-chlorobenzonitrile (55.6 g, 0.40 mol) is added and the mixture is subsequently heated at 130° C. for 10.5 hours. After cooling to room temperature, the reaction mixture is poured into water (4 I) and the residue formed is filtered off with suction, washed with water and dried under reduced pressure. This gives 90.6 g of 1-(4-cyanophenyl)benzimidazole which still comprises mineral oil as contaminant.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
73.3 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
55.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.